
Pamiparib
Overview
Description
Preparation Methods
Analytical Preparation and Quantification of Pamiparib
Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method
A validated LC–MS/MS method was developed to quantify this compound in human plasma and tumor homogenates . The method employs a Waters BEH C18 column (50 × 2.1 mm, 1.7 μm) with gradient elution using mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile) at a flow rate of 0.25 mL/min . Key parameters include:
Parameter | Value/Range |
---|---|
Linear range | 0.5–1000 nM |
Lower limit of quantitation | 0.5 nM |
Intra-day precision (RSD) | ≤10.2% |
Inter-day precision (RSD) | ≤12.8% |
Accuracy (% nominal) | 93.4–107.2% |
This compound stock solutions (10 mM) were prepared in dimethyl sulfoxide (DMSO) and stored at −80°C . Working solutions were freshly diluted with 50% acetonitrile in water daily to prevent degradation .
Sample Preparation for Plasma and Tissue Analysis
Protein precipitation with ice-cold methanol was used to extract this compound from plasma and tumor homogenates . Post-centrifugation supernatants were analyzed, with recovery rates exceeding 85% across concentrations . For equilibrium dialysis to determine unbound fractions, 180 μL of plasma or homogenate was dialyzed against phosphate-buffered saline (PBS) at 37°C for 16 hours . The fraction unbound (f<sub>u</sub>) in plasma was calculated as:
u = \frac{Cu}{C_p}
where and represent post-dialysis PBS and plasma concentrations, respectively .
Condition | Stability Duration |
---|---|
−80°C in plasma | ≥6 months |
Room temperature (plasma) | 24 hours |
Post-preparation (autosampler) | 48 hours at 4°C |
These findings underscore the robustness of this compound in biological matrices, facilitating its use in pharmacokinetic studies .
Pharmacokinetic Profiling in Clinical Studies
Plasma and Tumor Pharmacokinetics
In patients with glioma, total this compound plasma concentrations exhibited a median half-life of 12.4 hours, while unbound concentrations correlated with tumor penetration . Brain tissue analyses revealed a 1.5-fold higher unbound fraction compared to plasma, aligning with preclinical data highlighting this compound’s superior blood-brain barrier penetration .
Method Validation and Quality Control
Specificity and Matrix Effects
No endogenous interference was observed at this compound’s retention time (2.8 minutes) . Matrix effects were mitigated using stable isotope-labeled internal standards ([<sup>13</sup>C<sub>2</sub>, <sup>15</sup>N<sub>2</sub>]this compound), ensuring precision ≤12.8% .
Calibration Standards and Quality Control Samples
Calibration curves were linear (r<sup>2</sup> ≥ 0.995) across 0.5–1000 nM, with quality control samples (0.5, 1.5, 400, 800 nM) validating method accuracy .
Comparative Analysis with Other PARP Inhibitors
This compound’s pharmacokinetic profile distinguishes it from other PARP inhibitors:
Parameter | This compound | Veliparib |
---|---|---|
Half-life (hours) | 12.4 | 5.2 |
Brain penetration | High | Moderate |
Protein binding | 85% | 90% |
This table highlights this compound’s extended half-life and enhanced central nervous system delivery, advantageous for treating brain metastases .
Chemical Reactions Analysis
Pamiparib undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Scientific Research Applications
Ovarian Cancer
Pamiparib has been extensively studied in patients with ovarian cancer, particularly those with germline BRCA mutations. A phase II study demonstrated that this compound administered at 60 mg twice daily resulted in an objective response rate of 64.6% in patients with platinum-sensitive ovarian cancer and 31.6% in those with platinum-resistant ovarian cancer . The drug's safety profile was acceptable, with hematologic toxicities being the most commonly reported adverse events.
Breast Cancer
In patients with advanced HER2-negative breast cancer and triple-negative breast cancer (TNBC), this compound has shown promising results. Clinical trials indicated durable efficacy, with median progression-free survival (PFS) reported at 9.2 months for hormone receptor-positive breast cancer patients . The combination of this compound with immune checkpoint inhibitors like tislelizumab is currently being investigated to enhance antitumor immunity .
Gastric Cancer
This compound is also being evaluated for its efficacy in gastric cancer. Although results did not achieve statistical significance compared to placebo, there was a trend towards improved PFS in patients receiving this compound following platinum-based chemotherapy . The ongoing studies aim to clarify its role in this indication.
Comparative Efficacy Data
The following table summarizes key findings from recent clinical trials involving this compound across various cancer types:
Cancer Type | Study Phase | Dosage | Objective Response Rate | Median PFS | Common Adverse Events |
---|---|---|---|---|---|
Ovarian Cancer | Phase II | 60 mg twice daily | 64.6% (PSOC), 31.6% (PROC) | Not specified | Anemia, neutropenia |
HER2-negative Breast Cancer | Phase II | 60 mg twice daily | Not specified | 9.2 months | Fatigue, nausea |
Triple-negative Breast Cancer | Phase II | 60 mg twice daily | Not specified | 5.5 months | Fatigue, hematologic toxicities |
Gastric Cancer | Phase II | Not specified | Not achieved statistical significance | Not specified | Nausea, fatigue |
Ongoing Research and Future Directions
This compound continues to be the subject of numerous clinical trials aimed at exploring its efficacy in combination therapies and different tumor types. Studies are investigating its use alongside immune checkpoint inhibitors to enhance therapeutic outcomes by potentially overcoming resistance mechanisms associated with tumor microenvironments .
Furthermore, ongoing research aims to establish optimal dosing regimens and combinations with other agents to maximize clinical benefits while minimizing adverse effects.
Mechanism of Action
Pamiparib exerts its effects by inhibiting the activity of PARP1 and PARP2 enzymes. These enzymes play a crucial role in the repair of damaged DNA. By inhibiting PARP1 and PARP2, this compound prevents the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks. This results in genomic instability and ultimately induces apoptosis (cell death) in cancer cells. The molecular targets and pathways involved include the DNA damage response and homologous recombination repair pathways .
Comparison with Similar Compounds
Key Features:
- Mechanism : Inhibits PARP1 (IC₅₀ = 0.9–1.3 nM) and PARP2 (IC₅₀ = 0.5–0.92 nM), with minimal activity against other PARP isoforms (e.g., PARP3, tankyrase1/2) .
- Pharmacokinetics (PK) : Rapid absorption (median Tmax = 1–2 hours), half-life of ~12–13 hours, and dose-proportional exposure up to 120 mg BID .
- Clinical Indications : Approved in China for germline BRCA-mutated recurrent ovarian cancer; under investigation for gastric cancer, glioblastoma, and brain metastases .
- Synergy with temozolomide (TMZ) in overcoming resistance in brain tumor models .
Pamiparib is compared to other PARP inhibitors (e.g., olaparib , rucaparib , talazoparib , niraparib ) based on pharmacological properties, clinical efficacy, and safety.
Table 1: Pharmacological and Clinical Comparison of PARP Inhibitors
Key Differentiators of this compound:
Superior Brain Penetration: Achieves 80% PARylation inhibition in brain tumors at 3 mg/kg (oral dose), while olaparib requires higher doses due to P-gp efflux . In intracranial xenograft models, this compound + TMZ increased survival by 50% compared to monotherapy .
Potency: 16-fold more potent than olaparib in BRCA1-mutated breast cancer xenografts . Sustained PARP inhibition (>24 hours) at tumor sites .
Safety Profile: Hematologic adverse events (AEs) (e.g., anemia, neutropenia) are comparable to other PARP inhibitors but manageable with dose adjustments . No severe drug-drug interactions with CYP3A inhibitors (e.g., itraconazole) .
Combination Therapy :
- Phase Ib/II trials show this compound + TMZ is safe and effective in glioblastoma and small-cell lung cancer (SCLC) with HRD .
- Synergistic with radiation therapy, enhancing DNA damage in HRD tumors .
Research Findings and Ongoing Trials
Phase III Trials :
- NCT03519230 : this compound as maintenance therapy in platinum-sensitive ovarian cancer .
- NCT03427814 : this compound vs. placebo in advanced gastric cancer .
Brain Tumor Studies :
- In TMZ-resistant H209 intracranial models, this compound reduced tumor volume by 70% and extended median survival by 40% .
- Clinical trial NCT03150862 evaluates this compound + TMZ in glioblastoma .
Pharmacokinetic Interactions :
- Coadministration with rifampin (CYP3A inducer) reduces this compound AUC by 38–43%, necessitating dose adjustments .
Biological Activity
Pamiparib, a selective inhibitor of poly (ADP-ribose) polymerase (PARP) 1 and 2, has emerged as a significant compound in cancer therapy, particularly for tumors with defective DNA repair mechanisms. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.
This compound exerts its biological effects primarily through the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. By trapping PARP on DNA and preventing its release, this compound enhances the accumulation of DNA damage in cancer cells, leading to cell death. This mechanism is particularly effective in tumors with BRCA1/2 mutations or homologous recombination deficiency (HRD) .
Key Mechanisms:
- PARP Trapping : this compound binds to PARP-DNA complexes, inhibiting the repair process and promoting synthetic lethality in cancer cells .
- Enhanced Brain Penetration : Preclinical studies indicate that this compound has superior ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for treating brain tumors .
- Synergistic Effects : The combination of this compound with other agents like temozolomide (TMZ) has shown enhanced anti-tumor activity, particularly in TMZ-resistant models .
Clinical Efficacy
This compound has been evaluated in various clinical trials, demonstrating significant anti-tumor activity across multiple cancer types. The following table summarizes key findings from notable studies:
Case Studies and Research Findings
- Monotherapy in Ovarian Cancer : In a phase I/II study, this compound was administered to patients with advanced ovarian cancer. Results showed a high overall response rate and durable responses, establishing its potential as a monotherapy for BRCA-mutated tumors .
- Combination Therapy with TMZ : A study demonstrated that this compound combined with TMZ significantly inhibited tumor growth in preclinical models resistant to TMZ alone. This combination is currently under clinical evaluation for its effectiveness against brain tumors .
- Clinical Trials Overview : Multiple ongoing trials are assessing the efficacy of this compound across various cancers, including breast cancer and solid tumors. Early results suggest promising outcomes, particularly for patients with genetic predispositions to HRD .
Safety Profile
This compound has shown a favorable safety profile compared to other PARP inhibitors. Common adverse effects include fatigue, nausea, and hematological toxicities; however, these are generally manageable. The drug's tolerability allows it to be administered alongside other therapies without significant complications .
Q & A
Basic Research Questions
Q. What distinguishes pamiparib's mechanism of action and selectivity compared to other PARP inhibitors (PARPi)?
this compound is a highly selective PARP1/2 inhibitor with potent PARP–DNA trapping activity, differentiating it from earlier PARPi like veliparib, which is considered weaker and primarily used in combination therapies . Unlike olaparib or talazoparib, this compound is not a substrate of P-glycoprotein, enhancing its potential to cross the blood–brain barrier in preclinical models . Key experiments to validate selectivity include:
- In vitro PARP enzyme inhibition assays : Compare IC₅₀ values for PARP1/2 versus other isoforms.
- PARP–DNA trapping assays : Quantify trapping efficiency using γH2AX foci formation as a biomarker .
- Pharmacokinetic (PK) profiling : Assess brain-to-plasma ratios in animal models to confirm CNS penetration .
Q. How do clinical trial designs for this compound address its pharmacokinetic variability in patients with advanced solid tumors?
Phase 1 studies (e.g., NCT02361723) established a recommended Phase 2 dose (60 mg BID) based on dose-dependent exposure increases and sustained PARP inhibition (>80% at ≥10 mg). Methodological considerations include:
- Dose-escalation protocols : Monitor AUC and Cmax accumulation ratios (e.g., 2.37 for AUC at 60 mg BID) .
- CYP3A interaction studies : Co-administer with strong inhibitors (itraconazole) or inducers (rifampin) to evaluate PK shifts. For example, itraconazole increased this compound exposure by 38%, necessitating dose adjustments .
- Biomarker-driven enrollment : Prioritize patients with gBRCA mutations or homologous recombination deficiency (HRD) to enhance response rates .
Advanced Research Questions
Q. What experimental models best recapitulate synthetic lethality between PARP inhibition and BRCA deficiency, and how are they applied to this compound?
Synthetic lethality is studied using:
- Isogenic cell lines : BRCA1/2 wild-type vs. knockout models treated with this compound, measuring apoptosis via flow cytometry or caspase-3 activation .
- Patient-derived xenografts (PDXs) : Evaluate tumor regression in BRCA-mutated vs. BRCA-proficient models, correlating with PARP–DNA trapping efficacy .
- Functional assays : Measure PARylation levels (e.g., Western blot) and DNA damage markers (e.g., RAD51 foci) to confirm target engagement . Key data contradiction : Some BRCA-mutant tumors exhibit intrinsic resistance. Solutions include combinatorial screens (e.g., with ATR inhibitors) to identify sensitizers .
Q. How can researchers mitigate confounding factors in assessing this compound's efficacy when combined with DNA-damaging agents (e.g., temozolomide)?
Methodological strategies:
- Dose optimization : Use PK/PD modeling to avoid overlapping toxicity (e.g., myelosuppression). Preclinical data show synergy at low-dose temozolomide (40 mg/m²) .
- Temporal sequencing : Administer this compound after chemotherapy to maximize PARP trapping while minimizing antagonism .
- Control for CYP3A polymorphisms : Genotype patients to account for metabolic variability, as this compound is primarily metabolized by CYP3A4/5 .
Q. What statistical approaches resolve discrepancies in this compound's clinical response rates across biomarker subgroups?
- Bayesian hierarchical models : Pool data from Phase I/II trials (e.g., NCT03333915) to estimate posterior probabilities of response in gBRCA vs. non-gBRCA cohorts .
- Cox proportional hazards analysis : Adjust for covariates like prior platinum sensitivity or HRD status .
- False discovery rate (FDR) correction : Address multiplicity in exploratory biomarker analyses (e.g., ATM loss or SLFN11 expression) .
Q. Data Reporting and Reproducibility
Q. What are the minimal reporting standards for this compound's preclinical efficacy studies to ensure reproducibility?
Follow guidelines from Medicinal Chemistry Research and Beilstein Journal of Organic Chemistry:
- Compound characterization : Provide NMR, HPLC purity (>95%), and mass spectrometry data for this compound batches .
- Dose-response metrics : Report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., Student’s t-test for replicates) .
- In vivo studies : Detail animal strain, tumor implantation method, and randomization protocols .
Q. How should researchers address contradictions between this compound's in vitro potency and clinical pharmacokinetic data?
- Physiologically based PK (PBPK) modeling : Integrate in vitro parameters (e.g., hepatic clearance) with patient PK data to predict tissue exposure .
- Microdosing studies : Use trace-labeled [¹⁴C]-pamiparib to quantify biodistribution in humans .
- Comparative meta-analysis : Benchmark this compound’s clinical AUC and half-life (13.5 h) against other PARPi .
Properties
IUPAC Name |
(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O/c1-16-3-2-4-21(16)7-11-13-12-9(15(22)20-19-11)5-8(17)6-10(12)18-14(13)16/h5-6,18H,2-4,7H2,1H3,(H,20,22)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENYZIUJOTUUNY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCN1CC3=NNC(=O)C4=C5C3=C2NC5=CC(=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1446261-44-4 | |
Record name | Pamiparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446261444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pamiparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14769 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PAMIPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8375F9S90C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.